
3,7-Dimethyl-1H-indole-5-carboxylic acid
Overview
Description
3,7-Dimethyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
3,7-Dimethyl-1H-indole-5-carboxylic acid serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Biosynthesis of Inhibitors : It is utilized in the biosynthesis of inhibitors targeting protein kinases, which are crucial for cell signaling pathways .
- Metal-Free Reactions : The compound can be involved in metal-free Friedel-Crafts alkylation reactions, expanding its utility in synthetic organic chemistry .
- Indigoid Generation : The compound has been assessed for its efficacy as a substrate for generating indigoids, which are valuable dyes .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies show that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as breast and colon cancer models. It demonstrated IC50 values in the low micromolar range, outperforming some conventional chemotherapeutics in specific assays.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties:
- A study found that it significantly reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in mouse models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial efficacy:
- In susceptibility tests, it exhibited superior inhibitory effects against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
Neuroprotective Applications
Recent research has explored the neuroprotective capabilities of derivatives related to this compound:
- Compounds derived from indole carboxylic acids have demonstrated strong antioxidant activity and inhibition of monoamine oxidase B (MAO-B), indicating potential applications in treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity Against Cancer Cell Lines
In vitro studies revealed that this compound exhibited significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating a higher efficacy than conventional treatments.
Case Study 2: Anti-inflammatory Action
A mouse model study demonstrated that treatment with the compound led to a marked decrease in inflammatory markers (TNF-alpha and IL-6), suggesting its potential use in managing inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
The compound was tested against various bacterial strains and showed promising results, outperforming standard antibiotics in inhibiting bacterial growth.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3,7-dimethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-6-3-8(11(13)14)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
BYAJCGDLSROFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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